molecular formula C13H8F2O3 B6399013 2-Fluoro-4-(4-fluoro-2-hydroxyphenyl)benzoic acid CAS No. 1261927-57-4

2-Fluoro-4-(4-fluoro-2-hydroxyphenyl)benzoic acid

Cat. No.: B6399013
CAS No.: 1261927-57-4
M. Wt: 250.20 g/mol
InChI Key: KGOYUZVMQLRKFG-UHFFFAOYSA-N
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Description

2-Fluoro-4-(4-fluoro-2-hydroxyphenyl)benzoic acid is a fluorinated benzoic acid derivative. This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to the benzene rings. It is used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and liquid crystals.

Properties

IUPAC Name

2-fluoro-4-(4-fluoro-2-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O3/c14-8-2-4-9(12(16)6-8)7-1-3-10(13(17)18)11(15)5-7/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGOYUZVMQLRKFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689416
Record name 3,4'-Difluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261927-57-4
Record name 3,4'-Difluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(4-fluoro-2-hydroxyphenyl)benzoic acid typically involves the following steps:

    Fluorination: Introduction of fluorine atoms into the benzene ring using fluorinating agents such as elemental fluorine or fluorinating reagents like Selectfluor.

    Hydroxylation: Introduction of the hydroxyl group through hydroxylation reactions, often using reagents like hydrogen peroxide or hydroxyl radicals.

    Carboxylation: Introduction of the carboxyl group through carboxylation reactions, typically using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, leading to higher yields and purity.

    Catalytic Processes: Use of catalysts to enhance reaction rates and selectivity, such as palladium-catalyzed coupling reactions.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(4-fluoro-2-hydroxyphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoic acids with various functional groups.

Scientific Research Applications

2-Fluoro-4-(4-fluoro-2-hydroxyphenyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and analgesic agents.

    Industry: Used in the production of liquid crystals for display technologies and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(4-fluoro-2-hydroxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and pain pathways.

    Pathways Involved: It may modulate the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-hydroxybenzoic acid
  • 4-Hydroxy-2-fluorobenzoic acid
  • 4-Hydroxy-2-methylbenzoic acid
  • 4-Hydroxy-2-(trifluoromethyl)benzoic acid

Uniqueness

2-Fluoro-4-(4-fluoro-2-hydroxyphenyl)benzoic acid is unique due to the presence of two fluorine atoms and a hydroxyl group, which confer distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specialized chemical products, such as liquid crystals and pharmaceuticals.

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